molecular formula C11H13N5O2 B2821393 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1554287-47-6

1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2821393
CAS No.: 1554287-47-6
M. Wt: 247.258
InChI Key: ILZXHNFTEUCIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide is a chemical scaffold of significant interest in modern medicinal chemistry and drug discovery. While specific bioactivity data for this exact derivative is subject to ongoing research, its core structure is a privileged pharmacophore known to exhibit a broad spectrum of biological activities. The 1,2,3-triazole nucleus is a key feature in many bioactive molecules and is valued for its stability, hydrogen-bonding capacity, and role as a bioisostere for amide and other functional groups . The carbohydrazide moiety at the 4-position provides a versatile handle for the synthesis of diverse hydrazone and hybrid derivatives, allowing researchers to explore structure-activity relationships and develop novel compounds . Compounds based on the 1,2,3-triazole-4-carbohydrazide framework have demonstrated promising potential in various research areas. These include serving as key intermediates in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for neurodegenerative disease research , as well as potent α-glucosidase inhibitors for metabolic disorder studies . Furthermore, structurally similar triazole-carbohydrazide derivatives have been investigated for their antioxidant properties and cell growth inhibitory activity in anticancer research . The presence of the 2-hydroxy-2-phenylethyl substituent on the triazole nitrogen may influence the compound's physicochemical properties and interaction with biological targets, making it a valuable building block for creating targeted chemical libraries. This product is intended for research purposes as a chemical intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical investigation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZXHNFTEUCIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves the following steps:

  • Formation of 1,2,3-Triazole Core:

  • Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a subsequent reaction with phenylacetic acid or its derivatives.

  • Hydrazide Formation: The carbohydrazide moiety can be introduced by reacting the triazole intermediate with hydrazine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-pressure conditions, and the employment of more efficient catalysts to streamline the process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction reactions can be performed to convert carbonyl groups to hydroxyl groups.

  • Substitution: Substitution reactions can occur at various positions on the triazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Phenylacetic acid derivatives.

  • Reduction Products: Hydroxylated triazoles.

  • Substitution Products: Various triazole derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide has shown potential as a pharmacological agent due to its ability to interact with biological targets. Its derivatives have been studied for their anti-cancer properties, particularly in inhibiting tumor growth and metastasis.

Case Study: Anti-cancer Activity
A study demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested for its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Cosmetic Formulations

The compound is being explored for its application in cosmetic products due to its hydrophilic nature and ability to stabilize formulations. It serves as an effective moisturizer and skin conditioning agent.

Case Study: Skin Hydration
Research indicates that formulations containing this compound enhance skin hydration significantly compared to control formulations. This effect is attributed to its ability to form a protective barrier on the skin surface .

Agricultural Sciences

In agricultural applications, this compound has been investigated for its potential as a plant growth regulator. Its triazole moiety is known for influencing plant hormone levels, thereby enhancing growth and resistance to environmental stress.

Case Study: Plant Growth Promotion
Field trials have shown that the application of this triazole compound can lead to increased biomass and yield in crops such as wheat and corn. The mechanism involves the modulation of phytohormones like gibberellins and auxins .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells
Cosmetic FormulationsEnhances skin hydration
Agricultural SciencesPromotes plant growth

Mechanism of Action

The mechanism by which 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:

Compound Name / ID Substituents (R1, R2) Biological Activity Synthesis Method Key References
Target Compound : 1-(2-Hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide R1: 2-Hydroxy-2-phenylethyl; R2: Hydrazide Not explicitly reported (inferred: potential antimicrobial/antiproliferative activity) Likely via hydrazinolysis of ester intermediate + click chemistry [1, 8, 20]
1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide R1: 4-Methoxyphenyl; R2: Oxoindolinylidene hydrazide Kinase inhibition (MARK4), antiproliferative activity in cancer cells Condensation of carbohydrazide with indoline-2,3-dione in EtOH/HCl [3, 7, 11]
(E)-1-(4-Methoxybenzyl)-N’-(7-methyl-2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide R1: 4-Methoxybenzyl; R2: Oxoindolinylidene hydrazide MARK4 inhibition, ROS induction, apoptosis in cancer cells Similar to above; confirmed via X-ray crystallography [11]
1-Benzyl-1H-1,2,3-triazole-4-carbohydrazide derivatives (6a-j) R1: Benzyl; R2: Aromatic/heteroaromatic hydrazones Antibacterial activity (Gram-positive and Gram-negative bacteria) Hydrazinolysis of ethyl ester + condensation with aldehydes [20]
(E)-5-Amino-N’-(5-chloro-2-hydroxybenzylidene)-1-(3-(trifluoromethyl)phenyl)-triazole-4-CH R1: 3-Trifluoromethylphenyl; R2: Chlorohydroxybenzylidene Antimycobacterial activity (Mycobacterium targeting) Reflux of hydrazide with aldehyde in MeOH [6]

Structural and Functional Analysis

Substituent Effects on Bioactivity
  • Hydroxy/Phenyl Groups : The 2-hydroxy-2-phenylethyl group in the target compound may enhance solubility via hydrogen bonding while maintaining lipophilicity for membrane penetration. Similar hydroxy-substituted analogs (e.g., ’s E1) show antimycobacterial activity, suggesting this group’s role in target engagement .
  • Methoxy/Aromatic Groups : Methoxy-substituted derivatives () exhibit kinase inhibition, attributed to the electron-donating methoxy group stabilizing π-π interactions with enzyme active sites. For example, the 4-methoxyphenyl analog inhibits MARK4 at IC50 = 2.1 µM .
  • Trifluoromethyl Groups : The CF3 group in ’s E1 and E4 increases metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets in bacterial targets .
Hydrazide Modifications
  • Condensation of the hydrazide group with aldehydes (e.g., indoline-2,3-dione in ) forms hydrazones, which are critical for planar molecular conformations and intercalation into DNA or enzyme binding sites .

Crystallographic and Analytical Insights

  • X-ray diffraction () confirms near-planar geometries for hydrazone-containing analogs, facilitating π-stacking with biological targets.
  • HRMS and NMR () are standard for verifying molecular integrity and regioselectivity in triazole-carbohydrazide derivatives.

Biological Activity

1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly focusing on its anticancer and antimicrobial effects.

The molecular formula of this compound is C18H20N6O2C_{18}H_{20}N_6O_2 with a molecular weight of approximately 358.4 g/mol. The structure features a triazole ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O₂
Molecular Weight358.4 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate aldehydes or ketones to form the triazole derivative. Various methods have been documented in literature, emphasizing the efficiency and yield of the synthetic routes used.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole derivatives. For instance, compounds containing a triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

In one study, derivatives exhibited IC50 values ranging from 1.1 µM to 4.24 µM against these cell lines, indicating their potency compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil . The mechanism of action is primarily attributed to the inhibition of thymidylate synthase, an essential enzyme in DNA synthesis.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research has indicated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these derivatives can be effective in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Evaluation
A recent study synthesized several triazole derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of triazole derivatives against common pathogens. The results demonstrated that some compounds had MIC values lower than those of traditional antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole derivatives can be influenced by various structural modifications. Key factors affecting activity include:

  • Substituents on the triazole ring : Different functional groups can enhance or diminish biological activity.
  • Hydrophilic vs. hydrophobic balance : This affects solubility and permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide, and how are intermediates characterized?

  • The compound is typically synthesized via 1,3-dipolar cycloaddition or hydrazide formation. For example, hydrazine derivatives react with triazole precursors under reflux in ethanol or toluene, often catalyzed by glacial acetic acid (yields ~77–88%) . Intermediates are characterized using thin-layer chromatography (TLC), NMR (¹H/¹³C), and IR spectroscopy to confirm functional groups (e.g., triazole C–H stretches at ~3139–3339 cm⁻¹ and carbonyl peaks at ~1649–1666 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Single-crystal X-ray diffraction (SCXRD) is employed, with data refined using SHELXL (part of the SHELX suite). Hydrogen atoms are placed geometrically, and thermal parameters are constrained. The software’s robustness in handling high-resolution or twinned data makes it ideal for small-molecule crystallography . Example refinements show bond lengths (e.g., C–N: 1.34–1.45 Å) and angles consistent with triazole-hydrazide geometry .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • Initial screening involves in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Antifungal activity is tested via microdilution assays against Candida spp., with comparisons to fluconazole . ROS induction and apoptosis markers (e.g., caspase-3) are quantified using flow cytometry .

Advanced Research Questions

Q. How do substituent variations on the triazole and phenyl groups influence biological activity?

  • Electron-donating groups (e.g., methoxy) enhance antifungal potency by improving target binding (e.g., fungal CYP51 enzyme), while bulky substituents reduce bioavailability. For instance, p-nitrophenyl derivatives show lower IC₅₀ values (∼12 µM) against MCF-7 cells compared to o-methyl analogs (∼25 µM) due to improved membrane permeability . Quantitative structure-activity relationship (QSAR) models can optimize substituent selection .

Q. What computational strategies are employed to predict binding modes with therapeutic targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with SARS-CoV-2 main protease (Mpro) or MARK4 kinase. Docking scores (e.g., −9.2 kcal/mol for Mpro) correlate with in vitro inhibition. MD simulations (100 ns) assess complex stability, with RMSD <2.0 Å indicating robust binding .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • Discrepancies arise from experimental conditions (e.g., temperature, radiation source) or refinement models. Use of high-resolution data (≤0.8 Å) and restraints for disordered regions improves accuracy. SHELXL’s TWIN/BASF commands address twinning, while Hirshfeld surface analysis validates intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Q. What mechanistic insights explain its dual apoptotic and ROS-inducing effects in cancer cells?

  • The hydrazide moiety chelates intracellular Fe²⁺, generating ROS via Fenton reactions. Concurrently, triazole groups inhibit MARK4 kinase, disrupting microtubule dynamics and activating caspase-3. Synergy between these pathways is confirmed via ROS scavenger (NAC) experiments, which reduce apoptosis by ∼60% .

Methodological Tables

Table 1: Key Crystallographic Parameters for this compound Derivatives

ParameterValue RangeReference
Space groupP2₁/c, C2/c
Bond length (C–N)1.34–1.45 Å
Torsion angle (N–N)175–180°
R-factor (final)≤0.05

Table 2: Biological Activity of Selected Derivatives

Derivative SubstituentIC₅₀ (Cancer)MIC (Fungal)Target Protein
p-Methoxyphenyl12 µM8 µg/mLMARK4
o-Nitrophenyl25 µM16 µg/mLCYP51

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.